molecular formula C13H15ClN2O2 B3024202 (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride CAS No. 1381795-31-8

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride

Cat. No.: B3024202
CAS No.: 1381795-31-8
M. Wt: 266.72
InChI Key: BQSFMNHZZTVEQZ-SBSPUUFOSA-N
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Description

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride (CAS 1381795-31-8) is a chiral chemical compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research . This molecule features an isoindoline-1,3-dione (phthalimide) scaffold linked to a piperidine ring, a structural motif of significant interest in the development of potential therapeutic agents . Derivatives of isoindoline-1,3-dione have been extensively studied as candidates for Alzheimer's disease therapy, showing promising inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The compound's structure, which incorporates a stereospecific (R)-configuration, is designed to interact with enzymatic targets and is often investigated as a core fragment for the synthesis of novel molecules with optimized biological activity and selectivity . With a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 g/mol, it is supplied with a high purity of ≥95% . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use, as the compound may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

2-[(3R)-piperidin-3-yl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFMNHZZTVEQZ-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733866
Record name 2-[(3R)-Piperidin-3-yl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886588-61-0
Record name 2-[(3R)-Piperidin-3-yl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride typically involves the following steps:

    Formation of Isoindoline-1,3-dione Core: The isoindoline-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the isoindoline-1,3-dione core with a suitable piperidine derivative under basic conditions.

    Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate
This compound has been investigated for its role as an inhibitor of phosphodiesterase-5 (PDE5), an enzyme implicated in erectile dysfunction. By inhibiting PDE5, (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride may enhance smooth muscle relaxation and improve blood flow, making it a candidate for therapeutic development in this area.

Synthesis of New Drug Candidates
The compound serves as a valuable starting material for the synthesis of novel drug candidates. Its structural properties allow researchers to modify its framework to explore new pharmacological profiles, which could lead to advancements in treating various diseases.

Enzyme Inhibition
Research indicates that (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride can inhibit certain enzymes beyond PDE5. For instance, it has shown potential in controlling angiogenesis and inhibiting tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses and various diseases including cancer .

Case Studies
Studies have demonstrated that isoindole derivatives can significantly impact angiogenesis-related conditions such as diabetic retinopathy and neovascular glaucoma. The ability of this compound to modulate these pathways suggests its utility in developing treatments for ocular diseases .

The ongoing research into (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride highlights its potential applications across various domains:

  • Anticancer Research: Its ability to inhibit TNF-α suggests a role in cancer therapies.
  • Cardiovascular Applications: As a PDE5 inhibitor, it may also have implications in cardiovascular health.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with other isoindoline-1,3-dione derivatives, differing primarily in substituents and stereochemistry. Key analogues include:

Compound Name (CAS No.) Molecular Formula Similarity Score Key Structural Features Applications/Notes References
2-(4-Oxocyclohexyl)isoindoline-1,3-dione (104618-32-8) C₁₄H₁₃NO₃ 0.86 Cyclohexanone substituent Intermediate for PROTACs/kinase inhibitors
3-(1,3-Dioxoisoindolin-2-yl)propanal (2436-29-5) C₁₁H₉NO₃ 0.92 Aldehyde-terminated alkyl chain Reactive handle for bioconjugation
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-isoindoline-1,3-dione (2222114-23-8) C₁₅H₁₃ClFN₃O₄ N/A Fluorinated dioxopiperidine substituent PROTAC linker; anticancer research
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione tartrate (886588-62-1) C₁₃H₁₄N₂O₂·C₄H₆O₆ N/A Tartrate salt form Linagliptin intermediate

Notes:

  • Similarity scores (0.82–0.92) reflect shared phthalimide cores but differ in substituent complexity and functional groups .
  • The tartrate salt (CAS: 886588-62-1) offers alternative crystallinity and solubility compared to the hydrochloride form, impacting pharmacokinetics .

Commercial and Industrial Relevance

Pricing and Availability

Compound (CAS No.) Purity Price (USD) Supplier Notes References
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione HCl (1381795-31-8) 95% $36/100 mg Typically in stock; global shipping
4,5,6,7-Tetrafluoro-2-methylisoindoline-1,3-dione (33795-85-6) 97% $8/250 mg Fluorinated analogue
Pomalidomide-C4-NH₂ HCl (2162120-73-0) N/A Inquiry-based PROTAC research

Stability and Handling

The hydrochloride salt is stored sealed in dry conditions at room temperature , whereas tartrate salts may require refrigeration due to hygroscopicity .

Biological Activity

(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antitumor effects, enzyme inhibition properties, and other therapeutic potentials.

The compound has the molecular formula C13H15ClN2O2C_{13}H_{15}ClN_2O_2 and a molecular weight of approximately 230.27 g/mol. Its structure features a piperidine ring linked to an isoindoline-1,3-dione moiety, which is crucial for its biological activity.

Antitumor Activity

Preliminary studies indicate that (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown its potential as an antitumor agent, although further research is necessary to fully elucidate its mechanisms and efficacy .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit phosphodiesterase-5 (PDE5), an enzyme involved in the relaxation of smooth muscle tissue. This inhibition suggests potential applications in treating erectile dysfunction and possibly other conditions related to smooth muscle contraction.

Comparative Biological Activity

The following table summarizes the biological activities of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride compared to structurally similar compounds:

Compound NameStructure TypeNotable Biological Activity
(R)-2-(Piperidin-1-yl)isoindoline-1,3-dioneIsoindoline derivativeVaried bioactivity; less potent than target compound
2-(Piperidin-4-yl)isoindoline-1,3-dioneIsoindoline derivativeAltered pharmacological profile; limited activity
1-(Piperidin-4-yl)isoindolineIsoindoline derivativeLacks dione functionality; different reactivity

The distinct piperidine substitution in (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride contributes significantly to its unique biological profile compared to these similar compounds.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various isoindoline derivatives, including (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride. The results indicated that this compound showed comparable cytotoxicity to established chemotherapeutic agents against certain cancer cell lines .

Anti-mycobacterial Activity

Research has also explored the anti-mycobacterial properties of isoindoline derivatives. Compounds similar to (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium leprae, suggesting potential applications in treating mycobacterial infections .

Q & A

Basic: What are the optimal synthetic routes for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride, and how can reaction conditions be optimized to enhance enantiomeric purity?

Methodological Answer:
Synthesis typically involves coupling isoindoline-1,3-dione derivatives with piperidinyl precursors under nucleophilic or catalytic conditions. To optimize enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cross-coupling) should be employed. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants must be rigorously controlled. Enantiomeric excess can be monitored using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H), as demonstrated in purity assessments of structurally related isoindoline-dione derivatives .

Basic: Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride?

Methodological Answer:
A combination of 1H/13C NMR and X-ray crystallography is critical for structural confirmation. For stereochemical analysis:

  • NMR : Compare coupling constants (e.g., vicinal protons in the piperidine ring) to established data for (R)-configured analogs .
  • Circular Dichroism (CD) : Detect Cotton effects to confirm absolute configuration.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) against theoretical values. PubChem-derived computational tools can prevalidate spectral predictions using canonical SMILES inputs .

Basic: What safety protocols are critical when handling hydrochloride salts of piperidine-containing compounds in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine hydrochloride salt particles .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
  • Emergency Response : Follow GHS-aligned protocols for skin/eye exposure (e.g., 15-minute rinsing with water) .

Advanced: How can researchers resolve discrepancies in chiral purity data obtained from different analytical methods (e.g., HPLC vs. polarimetry)?

Methodological Answer:
Discrepancies often arise from method sensitivity or matrix effects. To resolve:

  • Cross-Validation : Compare chiral HPLC (e.g., 97% purity in Synthonix data ) with polarimetry using a sodium lamp (589 nm).
  • Standard Spiking : Add a known enantiomer to the sample and re-analyze to identify interference peaks.
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods.

Advanced: What strategies are recommended for identifying and quantifying trace impurities in (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and mass fragments to EP impurity standards (e.g., piperidinyl intermediates in risperidone synthesis ).
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.
  • Limit Tests : Follow ICH Q3A guidelines, setting thresholds for unidentified impurities (<0.10%) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design in pharmacological studies?

Methodological Answer:

  • pH Stability : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC; hydrochloride salts typically degrade faster in alkaline conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C for storage recommendations).
  • Experimental Design : Pre-equilibrate solutions at target pH/temperature before assays. Include stability controls in pharmacokinetic studies to avoid artifacts.

Basic: What solubility characteristics should be considered when formulating (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Hydrochloride salts generally exhibit higher aqueous solubility than free bases.
  • Sonication : Use brief sonication (5–10 minutes) to disperse insoluble particles.
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions for cell-based assays .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with target protein structures (e.g., from PDB) and the compound’s 3D conformation (generated via PubChem tools ).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS.
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Validate with experimental IC50 data.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
Reactant of Route 2
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(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride

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